molecular formula C17H13NO B6337679 4-(3-Methylbenzoyl)quinoline;  97% CAS No. 1183051-90-2

4-(3-Methylbenzoyl)quinoline; 97%

Cat. No. B6337679
M. Wt: 247.29 g/mol
InChI Key: WNXIJAUGUUXUPL-UHFFFAOYSA-N
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Description

“4-(3-Methylbenzoyl)quinoline” is a quinoline derivative. Quinolines are a class of compounds that have a bicyclic structure, which includes a benzene ring fused with a pyridine ring . This particular compound has a methylbenzoyl group attached to it.


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in organic chemistry due to their various applications in medicinal and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . In the quinoline structure, there are five double bonds present and eleven single bonds are present . The single bonds are sigma bonds formed by the head-on overlapping. The double bond consists of one sigma bond and one pi bond. The pi bonds are formed by the lateral overlapping of the p orbitals .


Chemical Reactions Analysis

Quinolines undergo various chemical reactions due to their aromatic nature. They interfere with DNA replication by preventing bacterial DNA from unwinding and duplicating . They are chemotherapeutic bactericidal drugs .


Physical And Chemical Properties Analysis

Quinoline is a colourless liquid chemical . It is composed of a large number of hydrophobic carbon chains that makes it sparingly soluble in water . Quinoline is soluble in organic solvents .

Future Directions

Quinoline and its derivatives have been the focus of many research studies due to their broad spectrum of bioactivity . They have found applications in various fields such as pharmacy, medicine, physics and engineering . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

(3-methylphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-12-5-4-7-14(9-12)17(19)15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXIJAUGUUXUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylbenzoyl)quinoline

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